2-(4-tert-butylphenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide
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Description
2-(4-tert-butylphenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide is a useful research compound. Its molecular formula is C23H30N2O4 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.22055744 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that this compound is a derivative of pinacol boronic esters, which are highly valuable building blocks in organic synthesis .
Mode of Action
It is known that pinacol boronic esters, from which this compound is derived, can be protodeboronated using a radical approach . This process involves the removal of the boron moiety from the ester, which can lead to various transformations .
Biochemical Pathways
The protodeboronation of pinacol boronic esters, a process related to this compound, is known to be involved in various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
The protodeboronation of pinacol boronic esters, a process related to this compound, is known to lead to various transformations, suggesting that this compound could potentially have diverse effects at the molecular and cellular level .
Action Environment
It is known that the stability of pinacol boronic esters, from which this compound is derived, can be influenced by factors such as air and moisture .
Properties
IUPAC Name |
2-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-23(2,3)18-7-11-20(12-8-18)29-16-22(27)25-19-9-5-17(6-10-19)15-21(26)24-13-14-28-4/h5-12H,13-16H2,1-4H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMOYXDBZAMDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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